

1,8-Dimethylnaphthalene-D12 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dimethylnaphthalene-D12

Cat. No.: B563057

[Get Quote](#)

An In-depth Technical Guide to 1,8-Dimethylnaphthalene-D12

This technical guide provides comprehensive information on **1,8-Dimethylnaphthalene-D12**, a deuterated polycyclic aromatic hydrocarbon (PAH). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Data

1,8-Dimethylnaphthalene-D12 is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of dimethylnaphthalene isomers and other PAHs by gas chromatography-mass spectrometry (GC-MS).^[1] Its deuteration makes it an ideal reference compound, as it is chemically similar to the analytes of interest but has a distinct mass, allowing for accurate quantification.

Quantitative Data Summary

The key quantitative specifications for **1,8-Dimethylnaphthalene-D12** are summarized in the table below.

Property	Value	Source
CAS Number	104489-29-4	[2]
Molecular Weight	168.30 g/mol	[3] [4]
Molecular Formula	C ₁₂ D ₁₂	[4]
Isotopic Enrichment	≥98 atom % D	[3]
Chemical Purity	≥98%	[5]
Unlabeled CAS No.	569-41-5	[3] [5]

Experimental Protocols

The primary application of **1,8-Dimethylnaphthalene-D12** is as an internal standard for the quantitative analysis of PAHs in various matrices, such as environmental samples.[\[1\]](#) Below is a representative experimental protocol for the analysis of dimethylnaphthalene isomers in sediment samples using GC-MS, with **1,8-Dimethylnaphthalene-D12** as an internal standard.

Protocol: Quantitative Analysis of Dimethylnaphthalene Isomers by GC-MS

Objective: To accurately quantify the concentration of ten dimethylnaphthalene isomers in a sediment sample.

Materials:

- Sediment sample
- **1,8-Dimethylnaphthalene-D12** internal standard solution (e.g., 50 µg/mL in toluene-D8)[\[5\]](#)
[\[6\]](#)
- Calibration standards for the ten dimethylnaphthalene isomers
- Appropriate solvents for extraction (e.g., hexane, dichloromethane)
- Anhydrous sodium sulfate

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of the sediment sample.
 - Spike the sample with a precise volume of the **1,8-DimethylNaphthalene-D12** internal standard solution. The amount added should be within the calibration range.
 - Extract the PAHs from the sediment using an appropriate solvent extraction technique (e.g., Soxhlet extraction or pressurized fluid extraction).
 - Dry the extract by passing it through a column of anhydrous sodium sulfate.
 - Concentrate the extract to a final known volume.
- Instrumental Analysis:
 - Analyze the extracted sample using a GC-MS system.
 - Gas Chromatography (GC) Conditions:
 - Injector: Splitless mode
 - Column: A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
 - Oven Temperature Program: An optimized temperature gradient to ensure the separation of all ten dimethylnaphthalene isomers.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for each dimethylnaphthalene isomer and for **1,8-Dimethylnaphthalene-D12**.
- Calibration and Quantification:
 - Prepare a series of calibration standards containing known concentrations of the ten dimethylnaphthalene isomers and a constant concentration of the **1,8-Dimethylnaphthalene-D12** internal standard.
 - Analyze the calibration standards using the same GC-MS method.
 - For each isomer, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
 - Quantify the concentration of each dimethylnaphthalene isomer in the sample extract by using the response factor from the calibration curve.

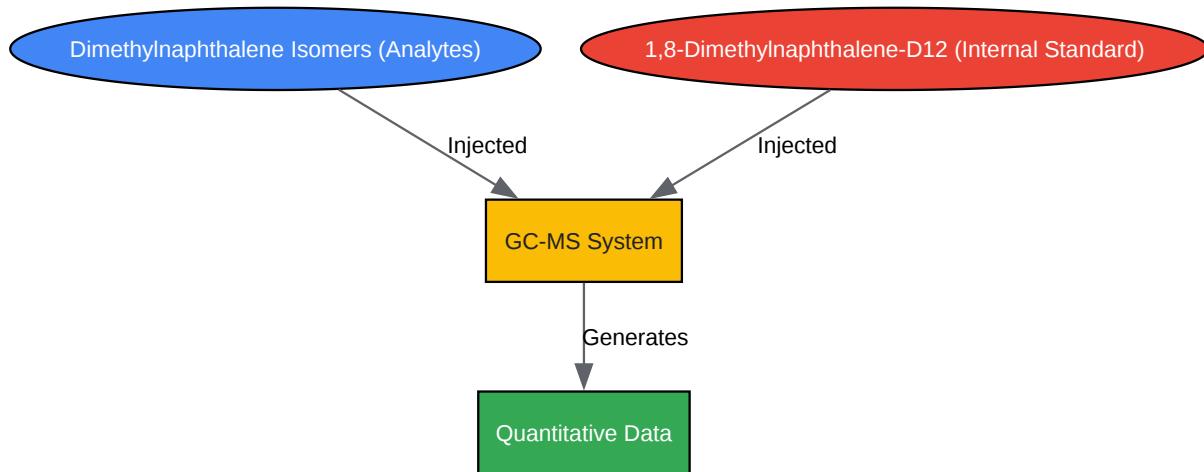
Signaling Pathways

1,8-Dimethylnaphthalene-D12 is a synthetic, deuterated organic molecule used for analytical purposes. It is not known to be biologically active or to be involved in any biological signaling pathways. Its utility lies in its chemical and physical properties as a stable isotope-labeled internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of PAHs using an internal standard like **1,8-Dimethylnaphthalene-D12**.



[Click to download full resolution via product page](#)

Caption: Workflow for PAH quantification using an internal standard.

Logical Relationship of Components

The diagram below outlines the logical relationship between the analyte, the internal standard, and the analytical instrument in the context of a quantitative analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between analytes, internal standard, and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry - ProQuest [proquest.com]
- 2. esslabshop.com [esslabshop.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1,8-Dimethylnaphthalene (D₁₂, 98%) 50 µg/mL in toluene-D₁₂ - Cambridge Isotope Laboratories, DLM-2854-1.2 [isotope.com]

- 6. 1,8-Dimethylnaphthalene (D12, 98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]
- To cite this document: BenchChem. [1,8-Dimethylnaphthalene-D12 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563057#1-8-dimethylnaphthalene-d12-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com